
Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- is an organic compound with the molecular formula C15H24 It is a cycloalkane derivative characterized by a seven-membered ring with various substituents, including ethenyl, methyl, methylene, and methylpropenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cycloheptane and appropriate alkylating agents.
Alkylation: The cycloheptane undergoes alkylation reactions to introduce the ethenyl, methyl, methylene, and methylpropenyl groups. This step often requires the use of strong bases and alkyl halides.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into saturated derivatives.
Substitution: The compound can participate in substitution reactions with halogens or other electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halogens (Cl2, Br2), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a model compound for studying the behavior of cycloalkanes and their interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)-
- Cyclooctane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)-
- Cyclopentane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)-
Uniqueness
Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered (cyclohexane) and eight-membered (cyclooctane) counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
826337-63-7 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
1-ethenyl-1-methyl-4-methylidene-2-(2-methylprop-1-enyl)cycloheptane |
InChI |
InChI=1S/C15H24/c1-6-15(5)9-7-8-13(4)11-14(15)10-12(2)3/h6,10,14H,1,4,7-9,11H2,2-3,5H3 |
Clave InChI |
UWEJZLPARNBCBM-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1CC(=C)CCCC1(C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222845.png)
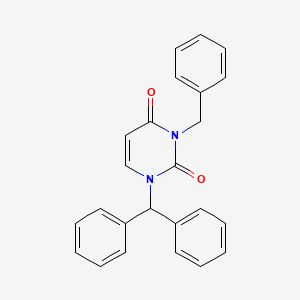
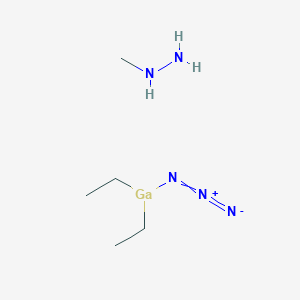

![2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14222863.png)
![Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl-](/img/structure/B14222871.png)
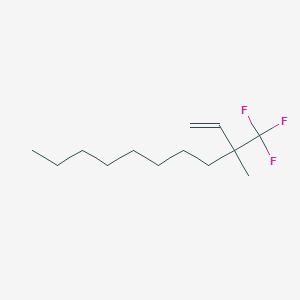
![2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B14222879.png)
![N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline](/img/structure/B14222880.png)
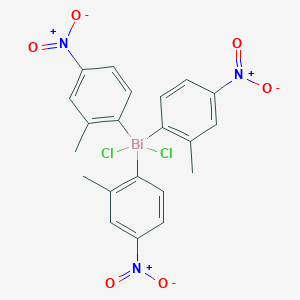
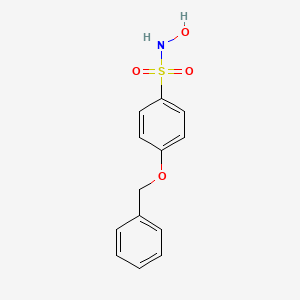
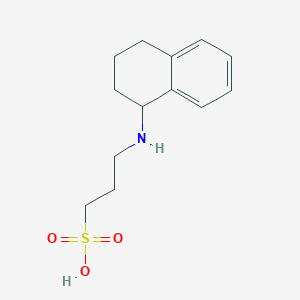
![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)

